N-(3-fluoro-4-methylphenyl)prop-2-enamide

Description

Chemical Identification and IUPAC Nomenclature

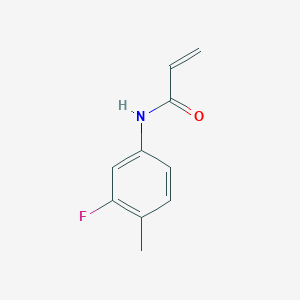

N-(3-Fluoro-4-methylphenyl)prop-2-enamide is systematically named according to IUPAC guidelines as N-(3-fluoro-4-methylphenyl)prop-2-enamide. The name reflects its structure:

- Prop-2-enamide : A three-carbon chain with a double bond between C2 and C3 and an amide group at C1.

- 3-Fluoro-4-methylphenyl : A benzene ring substituted with fluorine at position 3 and a methyl group at position 4, linked to the amide nitrogen.

The compound’s CAS registry number is 312752-91-3 , and its SMILES notation is CC1=C(C=C(C=C1)NC(=O)C=C)F, which encodes the connectivity of its 10 atoms.

Structural Isomerism and Stereochemical Considerations

The compound exhibits two primary forms of isomerism:

- Positional Isomerism : Variations in the positions of fluorine and methyl groups on the benzene ring (e.g., 4-fluoro-3-methylphenyl vs. 3-fluoro-4-methylphenyl).

- Stereoisomerism : The acrylamide backbone’s double bond (C=C) allows for E (trans) and Z (cis) configurations. However, the N-aryl group restricts free rotation, stabilizing a single stereoisomer under standard conditions.

Table 1: Possible Isomers of this compound

Molecular Formula and Atomic Composition (C₁₀H₁₀FNO)

The molecular formula C₁₀H₁₀FNO corresponds to:

- 10 Carbon atoms : 3 in the acrylamide chain, 6 in the benzene ring, 1 in the methyl group.

- 10 Hydrogen atoms : Distributed across the acrylamide, methyl, and aromatic positions.

- 1 Fluorine atom : Electronegative substituent on the benzene ring.

- 1 Nitrogen atom : Central to the amide functional group.

- 1 Oxygen atom : Part of the carbonyl (C=O) group.

Key Functional Groups: Acrylamide Backbone and Fluorinated Aryl Substituent

(i) Acrylamide Backbone

The prop-2-enamide group (-NH-C(=O)-CH₂-CH₂-) features:

(ii) Fluorinated Aryl Substituent

The 3-fluoro-4-methylphenyl group contributes:

Figure 1: Resonance Structures of the Acrylamide Group

- Primary resonance : $$ \text{C=O} \leftrightarrow \text{C-O}^- $$ with delocalization into the C=C bond.

- Secondary resonance : Lone pairs on nitrogen participate in conjugation, forming $$ \text{N}^+=\text{C-O}^- $$.

These functional groups make the compound a versatile intermediate in synthesizing fluorinated polymers and bioactive molecules.

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-3-10(13)12-8-5-4-7(2)9(11)6-8/h3-6H,1H2,2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHAMFCIQKOPBEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The typical synthetic route to N-(3-fluoro-4-methylphenyl)prop-2-enamide involves the acylation of 3-fluoro-4-methylaniline with acryloyl chloride or an equivalent activated acrylamide precursor. This approach is consistent with the general method for preparing N-substituted acrylamides by reacting substituted anilines with acyl chlorides under controlled conditions.

-

- 3-fluoro-4-methylaniline (aromatic amine with fluoro and methyl substituents)

- Acryloyl chloride (prop-2-enoyl chloride) or acryloyl derivatives (e.g., esters or activated amides)

-

- Use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid generated during the reaction.

- An inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions.

- Temperature control, typically at 0°C to room temperature, to optimize yield and minimize polymerization of the acrylamide.

-

- Column chromatography or recrystallization to isolate the pure amide product.

This method is analogous to the synthesis of related compounds such as N-(3-bromo-2-methylphenyl)pent-4-enamide, where 3-bromo-2-methylaniline is reacted with pent-4-enoyl chloride in the presence of triethylamine under nitrogen atmosphere, followed by chromatographic purification.

Detailed Reaction Conditions and Variations

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, tetrahydrofuran (THF), or ethyl acetate | Solvent choice depends on solubility and reaction kinetics |

| Base | Triethylamine or pyridine | Neutralizes HCl; prevents amine protonation |

| Temperature | 0°C to room temperature | Low temperature helps control exothermicity and side reactions |

| Atmosphere | Nitrogen or argon | Prevents oxidation and moisture interference |

| Reaction Time | 2 to 6 hours | Monitored by TLC or HPLC for completion |

| Work-up | Aqueous extraction, washing with brine, drying over MgSO4 | Removes inorganic salts and impurities |

| Purification | Silica gel column chromatography or recrystallization | Ensures high purity for research applications |

Alternative Synthetic Approaches

Enzymatic Resolution for Fluorinated Amino Acid Derivatives

While direct acylation is the primary method, enzymatic methods have been developed for related fluorinated β-amino acid derivatives, which can serve as precursors or analogs. For example, lipase-catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochlorides has been reported to yield enantiomerically pure fluorinated β-amino acids, which could be further derivatized to amides like this compound.

This enzymatic approach offers stereoselectivity and mild reaction conditions but requires subsequent chemical transformations to reach the target acrylamide.

Horner–Wadsworth–Emmons (HWE) Reaction for Amide Synthesis

Recent advances in amide synthesis include the use of Weinreb amide-type Horner–Wadsworth–Emmons reactions to form α,β-unsaturated amides with high (E)-selectivity. This method involves the reaction of phosphonoenolates derived from Weinreb amides with aldehydes under controlled base and temperature conditions.

- The use of strong bases such as sodium hydride or isopropylmagnesium bromide with Weinreb amide phosphonates allows for selective formation of (E)-configured acrylamides.

- Reaction temperature and cation choice significantly influence yield and stereoselectivity.

- The method is applicable for the synthesis of substituted acrylamides and could be adapted for this compound by using the corresponding substituted aniline or aldehyde precursors.

Comparative Data on Reaction Conditions and Yields

| Method | Key Reagents | Conditions | Yield (%) | Selectivity / Notes |

|---|---|---|---|---|

| Direct Acylation (Aniline + Acryloyl chloride) | 3-fluoro-4-methylaniline, acryloyl chloride, triethylamine | 0°C to RT, inert atmosphere, 2-6 h | 70-90% | High purity after chromatography; typical method |

| Enzymatic Resolution + Chemical Derivatization | Lipase PSIM catalysis, racemic esters | 45°C, iPr2O, triethylamine, water | >48% (for related β-fluoro amino acids) | Excellent enantiomeric excess (>99%) but multi-step |

| Weinreb Amide-type HWE Reaction | Phosphonoenolate, aldehyde, NaH or PrMgBr base | −78°C to RT, various solvents | 70-90% | High (E)-selectivity (>95%), robust for α,β-unsaturated amides |

Research Findings and Notes

- The direct acylation method remains the most straightforward and widely used for preparing this compound, offering good yields and manageable reaction conditions.

- Enzymatic methods provide stereochemical control but require additional steps and are more suited for chiral amino acid derivatives rather than direct acrylamide synthesis.

- The Weinreb amide-type HWE reaction provides a powerful alternative for synthesizing α,β-unsaturated amides with excellent stereoselectivity, which can be tailored for substituted aromatic amides, including fluoro- and methyl-substituted phenyl rings.

- Reaction parameters such as base type, cation, temperature, and solvent have a significant impact on yield and selectivity in HWE reactions, with sodium hydride and isopropylmagnesium bromide bases showing superior performance.

- Purification typically involves chromatographic techniques to achieve the high purity required for research and industrial applications.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Acylation | 3-fluoro-4-methylaniline + acryloyl chloride | Triethylamine, inert atmosphere, 0°C to RT | Simple, high yield, scalable | Requires handling of acid chlorides |

| Enzymatic Resolution + Derivatization | Racemic β-fluoro amino esters + lipase PSIM | Mild, aqueous-organic biphasic system | High stereoselectivity | Multi-step, more complex |

| Weinreb Amide-type HWE Reaction | Weinreb amide phosphonate + aldehyde + strong base | Low temperature, strong base (NaH, PrMgBr) | High (E)-selectivity, versatile | Requires specialized reagents |

Chemical Reactions Analysis

Types of Reactions: N-(3-fluoro-4-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines.

Substitution: The fluoro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Substituted amides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(3-fluoro-4-methylphenyl)prop-2-enamide has been investigated for its potential as an anticancer agent. Similar compounds have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving the modulation of signaling pathways such as the EGFR pathway. Research indicates that the fluorine atom may enhance the compound's lipophilicity and bioavailability, making it a promising candidate for further pharmacological studies aimed at treating various cancers .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Studies have explored its effects against various pathogens, indicating that derivatives with similar structures can exhibit significant antibacterial and antifungal properties. This opens avenues for developing new antimicrobial agents based on this compound.

Chemical Biology

Biochemical Probes

this compound serves as a biochemical probe in studying enzyme interactions and receptor modulation. Its ability to bind to specific biological targets allows researchers to investigate its effects on cellular processes and molecular pathways. For example, compounds with similar structures have been shown to interact with ion channels, suggesting that this compound may also exhibit similar biological activities.

Mechanistic Studies

Research has focused on elucidating the mechanisms of action of this compound through binding affinity studies and interaction analyses with various biological macromolecules. These studies are crucial for understanding how this compound can modulate biological functions and contribute to therapeutic effects .

Pharmacology

Drug Development

The compound is being explored in drug development for its potential therapeutic applications beyond cancer treatment. Its structural similarities to other biologically active compounds suggest that it may possess antiviral, anti-inflammatory, and antidiabetic activities. Ongoing research aims to synthesize novel derivatives that enhance these properties while minimizing side effects.

Targeting Specific Pathways

this compound has been studied for its ability to modulate specific biochemical pathways involved in disease processes. For instance, research shows that it can influence the activity of enzymes involved in metabolic pathways, potentially leading to new treatments for metabolic disorders.

- Antitumor Activity Study : A recent study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a therapeutic agent.

- Enzyme Interaction Analysis : Research investigating the binding affinity of this compound with specific enzymes revealed promising results, indicating its potential as a lead compound for developing enzyme inhibitors.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can lead to the inhibition of certain enzymes or receptors, thereby exerting its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

Physicochemical Properties

Table 2: Physical and Spectroscopic Data

Key Observations :

- Melting points of analogs correlate with substituent polarity; chloro derivatives exhibit higher melting points than fluoro analogs .

Table 3: Antimicrobial and Anti-inflammatory Activities

Structure-Activity Relationship (SAR) Insights :

ADMET-Related Properties

- Lipophilicity : Chlorinated analogs (logP ~4.5) show higher antibacterial activity but may suffer from poor solubility. The target compound’s methyl group could reduce logP, improving bioavailability .

- Cytotoxicity : Dichlorophenyl derivatives exhibit low cytotoxicity to mammalian cells, suggesting a favorable therapeutic index for the target compound if structurally aligned .

Biological Activity

N-(3-fluoro-4-methylphenyl)prop-2-enamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a prop-2-enamide backbone with a fluorinated aromatic ring. The molecular formula is with a molecular weight of approximately 167.18 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and bioavailability, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluoro group enhances hydrogen bonding capabilities, which can lead to the inhibition of certain enzymes or modulation of receptor activity. Preliminary studies suggest that this compound may influence cellular processes through various pathways, although detailed mechanisms are still under investigation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating significant antimicrobial efficacy .

Anti-inflammatory and Anticancer Activities

The compound has also been investigated for its anti-inflammatory and anticancer properties. Its ability to modulate biological pathways suggests potential therapeutic applications in treating inflammatory diseases and certain types of cancer. Research indicates that similar compounds can inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Notable Activities |

|---|---|---|

| N-(3-fluoro-2-methylphenyl)prop-2-enamide | Structure | Modulates ion channels; potential anti-inflammatory effects |

| N-(3-fluorophenyl)-3-phenylprop-2-enamide | Structure | Antimicrobial and anticancer activities; enzyme inhibition |

The positioning of the fluorine and methyl groups significantly influences the biological activity and pharmacokinetic properties of these compounds. For example, the specific arrangement in this compound may enhance its binding affinity to biological targets compared to its analogs.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Bipolaris sorokiniana, showing promising results that warrant further exploration in clinical settings .

- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-fluoro-4-methylphenyl)prop-2-enamide, and how can reaction conditions be adjusted to improve yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a 37% yield was achieved using a chloroamide precursor (e.g., 2-chloro-N-(3-fluoro-4-methylphenyl)propanamide) and a thiol-containing triazole under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . To optimize yields, consider varying catalysts (e.g., Pd-based for coupling), temperature (50–100°C), or solvent polarity. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing This compound?

- Methodological Answer : Key techniques include:

- ESI-MS and HR-ESI-MS for molecular ion confirmation (e.g., m/z 338.2 [M+H]⁺) .

- HPLC (C18 column, λ=220 nm) for purity assessment (>99%) .

- ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., fluorine and methyl group shifts).

- FT-IR for amide C=O stretching (~1650–1700 cm⁻¹).

Q. How does this compound compare structurally and functionally to natural prop-2-enamide derivatives like moupinamide?

- Methodological Answer : Compare substituent effects using:

- Structural analogs : Moupinamide ((E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide) has hydroxyl/methoxy groups, while the target compound features fluorinated and methyl groups .

- Bioactivity : Test both compounds in parallel assays (e.g., enzyme inhibition or receptor binding) to assess how electron-withdrawing (F) vs. electron-donating (OH, OMe) groups modulate activity.

Advanced Research Questions

Q. How do structural modifications, such as fluorination at the 3-position, influence the compound’s bioactivity and binding interactions?

- Methodological Answer : Fluorine’s electronegativity and steric effects can enhance metabolic stability and binding affinity. For example:

- Perform SAR studies by synthesizing analogs with Cl, CF₃, or H at the 3-position .

- Use molecular docking (e.g., AutoDock Vina) to compare binding poses with target proteins (e.g., kinases or GPCRs).

- Validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELX software address them?

- Methodological Answer : Challenges include twinning, weak diffraction, and hydrogen-bonding ambiguities. Solutions:

- Use SHELXL for refinement: Apply TWIN/BASF commands for twinned data and restraints for flexible groups .

- Analyze hydrogen-bonding networks via graph-set theory (e.g., Etter’s rules) to resolve packing ambiguities .

- High-resolution data (≤1.0 Å) improves electron density maps for fluorine localization .

Q. How can researchers resolve contradictions in bioassay data when testing this compound against different enzyme targets?

- Methodological Answer :

- Dose-response curves : Confirm activity across multiple concentrations (e.g., IC₅₀ values).

- Off-target profiling : Use kinase/GPCR panels to identify cross-reactivity .

- Control experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions.

- Data normalization : Correct for solvent/DMSO effects or cell viability interference.

Q. What computational modeling approaches predict the compound’s interactions with biological targets, and how reliable are these methods?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to assess binding stability (≥100 ns trajectories) .

- Free-energy perturbation (FEP) : Quantify ΔΔG for fluorine substitutions .

- Limitations : Force fields may inaccurately model fluorine’s polarizability; validate with experimental data (e.g., X-ray or SPR).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.